molecular formula C19H15ClN4O2S B2985818 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946285-17-2

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2985818
CAS No.: 946285-17-2
M. Wt: 398.87
InChI Key: DJSXSIJIADDGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a heterocyclic carboxamide derivative featuring a benzo[d]thiazole core substituted with chloro and methyl groups, an isoxazole ring with a methyl substituent, and a pyridin-2-ylmethyl moiety. This structure combines multiple pharmacophoric elements: the benzo[d]thiazole scaffold is associated with kinase inhibition and antimicrobial activity , while the isoxazole-carboxamide group enhances metabolic stability and binding affinity . The pyridinylmethyl substitution may improve solubility and modulate target interactions, as seen in analogous compounds .

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-11-9-15(26-23-11)18(25)24(10-13-5-3-4-8-21-13)19-22-17-12(2)14(20)6-7-16(17)27-19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSXSIJIADDGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable chlorinated aromatic compound under acidic conditions.

    Introduction of the isoxazole ring: This step involves the cyclization of an appropriate precursor, such as a β-keto ester, with hydroxylamine hydrochloride under basic conditions.

    Coupling of the pyridine moiety: The final step involves the coupling of the pyridine moiety with the intermediate compound using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Biology: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Isoxazole Carboxamides

Compound A : 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()

  • Structure : Lacks the benzo[d]thiazole and pyridinylmethyl groups of the target compound.
  • Synthesis : Prepared via acylation of thiazol-2-amine with 5-methylisoxazole-4-carboxylic acid chloride (60% yield, acetonitrile solvent) .

Compound B : 5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylisoxazole-4-carboxamide ()

  • Structure : Contains a nitro-thiazole and phenylisoxazole but lacks the pyridinylmethyl group.

Pyridinyl Thiazole Carboxamides

Compound C : 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs ()

  • Structure : Features a 4-pyridinyl-thiazole core coupled to carboxamide groups.
  • Synthesis : Derived from nitriles and ethyl 2-bromoacetoacetate, followed by hydrolysis and amine coupling .
  • Key Differences : The target compound’s pyridin-2-ylmethyl group introduces steric and electronic variations compared to the 4-pyridinyl substitution, which may alter binding modes in kinase targets .

Heterocyclic Carboxamides with Alternative Cores

Compound D : 5-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide ()

  • Structure : Replaces thiazole with pyrazole, retaining the isoxazole-carboxamide motif.
  • Functional Impact : Pyrazole’s hydrogen-bonding capacity may enhance solubility but reduce aromatic stacking interactions compared to thiazole .

Compound E : 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide ()

  • Structure : Pyrimidine core with chloro and isopropyl groups.

Key Research Findings and Implications

  • Substituent Effects : The chloro and methyl groups on the benzo[d]thiazole ring in the target compound likely enhance lipophilicity and target binding compared to simpler thiazole analogs .
  • Pyridine Positioning : The pyridin-2-ylmethyl group may offer better steric compatibility with hydrophobic enzyme pockets than 4-pyridinyl derivatives .
  • Synthetic Challenges : Multi-step syntheses (e.g., sequential coupling and functionalization) are common in such analogs, with yields influenced by purification methods like flash chromatography .

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that incorporates a benzo[d]thiazole moiety, an isoxazole ring, and a pyridine substituent. Its molecular formula is C16H15ClN4O2SC_{16}H_{15}ClN_{4}O_{2}S, with a molecular weight of approximately 350.84 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Anticancer Activity : Isoxazole derivatives have shown promise in inhibiting various cancer cell lines. For instance, compounds derived from isoxazole have been reported to induce apoptosis in cancer cells through modulation of apoptotic pathways and cell cycle arrest mechanisms .
  • Antimicrobial Properties : Some derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that modifications in the substituents can significantly affect the potency against specific bacterial strains .

Biological Activity Data

The following table summarizes the biological activities reported for N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide and related compounds:

Activity Cell Line/Organism IC50/Effect Reference
AnticancerMV4-11 (leukemia)IC50: 15 μM
MCF-7 (breast cancer)IC50: 20 μM
AntimicrobialE. coliMIC: 8.5 µM
S. aureusMIC: 9.5 µM

Case Studies

  • Anticancer Efficacy : In a study involving various isoxazole derivatives, it was found that certain compounds induced significant apoptosis in human leukemia cells (MV4-11). The mechanism involved downregulation of Bcl-2 and upregulation of p21^WAF-1, indicating potential for therapeutic use in leukemia treatments .
  • Antimicrobial Testing : A series of experiments demonstrated that modifications to the isoxazole ring led to enhanced antibacterial properties against common pathogens like E. coli and S. aureus. The findings suggest that the compound could be developed as a novel antibiotic agent .

Q & A

Q. What are the optimal synthetic routes for N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide, and how can reaction conditions be tailored to improve yields?

Methodological Answer:

  • Key Steps :
    • Use N,N-dimethylformamide (DMF) as a solvent with K₂CO₃ as a base for nucleophilic substitution reactions involving chloroalkyl intermediates .
    • For carboxamide bond formation, employ acetonitrile as a solvent and dropwise addition of acid chlorides to amine derivatives under mild conditions (room temperature, 40-minute stirring) to minimize side reactions .
    • Optimize stoichiometry (e.g., 1.2 mmol base per 1 mmol substrate) to drive reactions to completion .
  • Yield Improvement :
    • Precipitate products by slow evaporation of toluene for crystallization .
    • Monitor reaction progress via TLC or HPLC to identify incomplete steps.

Q. How can researchers employ spectroscopic techniques to confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR :
    • Identify characteristic peaks for the benzo[d]thiazole moiety (e.g., aromatic protons at δ 7.2–8.1 ppm) and pyridin-2-ylmethyl group (δ 4.5–5.0 ppm for CH₂) .
    • Use coupling constants (e.g., J = 2.4 Hz for isoxazole protons) to confirm regiochemistry .
  • IR Spectroscopy :
    • Detect C=O stretching (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) in the carboxamide group .
  • X-ray Diffraction :
    • Obtain single crystals via slow evaporation (e.g., toluene) to resolve bond lengths and angles, validating stereochemistry .

Q. What methodologies are effective in assessing the purity of this compound, especially when dealing with by-products from multi-step syntheses?

Methodological Answer:

  • HPLC/MS :
    • Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities. Monitor for residual solvents (e.g., DMF) .
  • Elemental Analysis :
    • Compare experimental vs. theoretical C/H/N/S values (±0.3% tolerance) to confirm purity .
  • Recrystallization :
    • Purify crude products using solvent pairs (e.g., acetonitrile/water) to remove unreacted amines or acid chlorides .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound, and what validation strategies are recommended?

Methodological Answer:

  • In Silico Prediction :
    • Use PASS software to predict antimicrobial or antitumor activity based on structural analogs (e.g., thiadiazole derivatives) .
    • Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or enzymes) .
  • Validation :
    • Conduct in vitro assays (e.g., MIC for antimicrobial activity or IC₅₀ for cytotoxicity) to correlate computational predictions with experimental results .

Q. What strategies address poor solubility in aqueous buffers during biological testing?

Methodological Answer:

  • Co-solvent Systems :
    • Use DMF or DMSO (≤5% v/v) to solubilize the compound while maintaining biocompatibility .
  • Derivatization :
    • Introduce hydrophilic groups (e.g., hydroxyl or amine) to the pyridine or thiazole rings to enhance aqueous solubility .
  • Nanoformulation :
    • Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) arising from conformational flexibility?

Methodological Answer:

  • Dynamic NMR :
    • Perform variable-temperature NMR to detect restricted rotation (e.g., in amide bonds) causing signal splitting .
  • DFT Calculations :
    • Compare computed NMR chemical shifts (Gaussian 09) with experimental data to identify dominant conformers .
  • Crystallographic Refinement :
    • Use SHELXL to model disorder in flexible regions (e.g., pyridin-2-ylmethyl group) and validate with residual density maps .

Q. What approaches are recommended for determining structure-activity relationships (SAR) when modifying substituents on the benzo[d]thiazole or pyridine rings?

Methodological Answer:

  • Systematic Substituent Variation :
    • Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzo[d]thiazole ring to assess electronic effects on bioactivity .
  • Pharmacophore Mapping :
    • Use MOE software to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .
  • In Vivo Profiling :
    • Compare pharmacokinetic parameters (e.g., AUC, t₁/₂) of analogs to optimize metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.